molecular formula C9H5Cl2NO B8805608 5-chloro-1H-indole-2-carbonyl Chloride CAS No. 64507-05-7

5-chloro-1H-indole-2-carbonyl Chloride

Cat. No. B8805608
M. Wt: 214.04 g/mol
InChI Key: LBBTVMUXRHWFQA-UHFFFAOYSA-N
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Patent
US08168791B2

Procedure details

5-Chloroindole-2-carboxylic acid (59 mg, 0.30 mmol) was suspended in dichloromethane (10 mL). Oxalyl chloride (41 μL, 0.45 mmol) and N,N-dimethylformamide (5 μL) were added, and the reaction mixture was stirred at 25° C. for 1 hour. The mixture was concentrated, and the residue was dried under high vacuum to provide the crude product which was used without additional purification.
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
41 μL
Type
reactant
Reaction Step Two
Quantity
5 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=O)=[CH:5]2.C(Cl)(=O)C([Cl:17])=O.CN(C)C=O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([Cl:17])=[O:13])=[CH:5]2

Inputs

Step One
Name
Quantity
59 mg
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)O
Step Two
Name
Quantity
41 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 μL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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